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molecular formula C9H7NO3 B1679347 N-Methylisatoic anhydride CAS No. 10328-92-4

N-Methylisatoic anhydride

Cat. No. B1679347
M. Wt: 177.16 g/mol
InChI Key: KJMRWDHBVCNLTQ-UHFFFAOYSA-N
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Patent
US07368592B1

Procedure details

N-methylation could be achieved by adding an alkylation agent. Preferably methyl iodide or dimethyl sulfate in a molar ratio, relative to isatoic anhydride, from 1 to 5, preferably 1.5, at a temperature from 10-40° C. In the case of a methylating agent, the intermediate N-methylisatoic anhydride could be isolated by filtration as a colourless crystalline compound by adding 2 parts of water to the reaction mixture. Identification was established by compare HPLC chromatograms with authentic material (supplied by Aldrich).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CI.S([O:8][CH3:9])(OC)(=O)=O.[C:10]12[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=1)[NH:15][C:14](=O)[O:13][C:11]2=[O:12]>>[CH3:14][N:15]1[C:9](=[O:8])[O:13][C:11](=[O:12])[C:10]2=[CH:20][CH:19]=[CH:18][CH:17]=[C:16]12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding an alkylation agent
CUSTOM
Type
CUSTOM
Details
from 10-40° C

Outcomes

Product
Name
Type
product
Smiles
CN1C=2C(C(=O)OC1=O)=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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